molecular formula C10H7NO5 B1340228 Methyl 5-nitrobenzofuran-2-carboxylate CAS No. 104862-11-5

Methyl 5-nitrobenzofuran-2-carboxylate

Cat. No. B1340228
M. Wt: 221.17 g/mol
InChI Key: FMFPOZLVAJOEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-nitrobenzofuran-2-carboxylate is a chemical compound that is part of the benzofuran family, characterized by a furan ring fused to a benzene ring. The presence of a nitro group at the 5-position and a carboxylate ester at the 2-position distinguishes this compound. It serves as an intermediate in the synthesis of various pharmacologically active molecules and organic compounds.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in several studies. For instance, the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, which are structurally related to methyl 5-nitrobenzofuran-2-carboxylate, was achieved through an electrochemical aryl radical generation and cyclization-carboxylation sequence . Another study reported the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, indicating the versatility of benzofuran carboxylates in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to methyl 5-nitrobenzofuran-2-carboxylate has been determined using various techniques. For example, the crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid was elucidated by single-crystal X-ray diffraction, revealing a tetrameric proton-transfer formation . This highlights the potential for intermolecular interactions involving the nitrobenzofuran carboxylate moiety.

Chemical Reactions Analysis

Methyl 5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions. The nitration of related benzofuran derivatives has been described, leading to nitro-substituted products . Additionally, the synthesis of 5-methyl-3H,3'H-spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives demonstrates the reactivity of the furan ring in spiro-compound formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-nitrobenzofuran-2-carboxylate and its analogs can be inferred from related compounds. For instance, the optical properties of novel benzofuran derivatives were investigated, showing that absorption and emission spectra vary with substituents on the aryl ring . The study of hydrogen-bonded sheet structures in related compounds like methyl 4-(4-chloroanilino)-3-nitrobenzoate provides insights into the potential intermolecular interactions and electronic polarization effects .

Scientific Research Applications

Benzofuran Synthesis

  • Intermediate in Benzofuran Synthesis : Methyl 5-nitrobenzofuran-2-carboxylate derivatives are crucial intermediates in benzofuran synthesis. For instance, the study by Horaguchi et al. (1987) explored the reactivities of intermediates in benzofuran synthesis, highlighting the formation of 3-methyl-5-nitrobenzofuran and its carboxylic acid derivatives under various conditions (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).

Antibacterial Activity

  • Antibacterial Properties : Research by Powers (1976) on 2-methylbenzofurans, including derivatives of Methyl 5-nitrobenzofuran-2-carboxylate, showed bacteriostatic properties, indicating potential in developing new antibacterial agents (Powers, 1976).

Chemical Synthesis

  • Key Intermediates in Chemical Synthesis : These compounds serve as key intermediates in various chemical syntheses. For example, Yi-fen et al. (2010) used a derivative in the synthesis of chlorantraniliprole, demonstrating the compound's utility in creating complex organic molecules (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Organometallic Chemistry

  • Application in Organometallic Chemistry : Dias et al. (2015) described the synthesis and antimicrobial activities of di- and triorganotin(IV) carboxylates derived from a Schiff base related to Methyl 5-nitrobenzofuran-2-carboxylate. This indicates its relevance in creating compounds with potential biological activity (Dias, Lima, Takahashi, & Ardisson, 2015).

Molecular Structure Analysis

  • Insights into Molecular Conformation : Studies like the one by Tinant et al. (1991) on related methyl nitrobenzoates provide insights into the molecular conformation and properties of these compounds, which is essential for understanding their reactivity and potential applications in various fields (Tinant, Declercq, Všetečka, & Exner, 1991).

Safety And Hazards

The safety data sheet for “Methyl 5-nitrobenzofuran-2-carboxylate” suggests avoiding breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

Benzofuran based compounds, such as “Methyl 5-nitrobenzofuran-2-carboxylate”, can serve as a promising lead scaffold in developing new drugs to combat microbial infections . The ever-increasing spread of bacterial infection with rising antibacterial drug resistance has necessitated the search for new classes of effective antibacterial agents with minimum toxicity .

properties

IUPAC Name

methyl 5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPOZLVAJOEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478583
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitrobenzofuran-2-carboxylate

CAS RN

104862-11-5
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-carboxy-5-nitrobenzofuran (2.0 g), MeOH (10 mL) and Concentrated H2SO4 (2.1 mL) was heated in a sealed tube at 60° C. for 3 h. Upon cooling to the room temperature it was quenched with ice-water and carefully basified with addition of NaHCO3. The solid obtained was filtered, washed with water, dried and analyzed to give 2-methoxycarbonyl-5-nitrobenzofuran. 1H NMR (CDCl3): δ 8.66 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4 and 9.6 Hz), 7.7 (d, 1H, J=9.3 Hz), 7.65 (s, 1H), 4.01 (s, 3H); LCMS: purity: 97%; MS (m/e): 222 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-nitro-2-benzofurancarboxylic acid (5 g, 24.15 mmol) in CH2Cl2 (250 mL) at 0° C. was added DMF (0.100 mL) followed by (COCl)2 (2M in CH2Cl2, 36.23 mL, 72.46 mL) over a period of 10 min. The reaction was stirred at 0° C. for 1 h and then at room temperature for 30 min. The reaction solvent was removed under a reduced pressure, dried under high vacuum and again suspended in CH2Cl2 (250 mL). The solution was cooled to 0° C., were added pyridine (4.8 mL, 48.03 mmol) followed by MeOH (10 mL, excess) and stirred overnight. The extractive work-up with CH2Cl2 gave the expected 2-methoxycarbonyl-5-nitrobenzofuran (R926609). 1H NMR (CDCl3): δ 8.66 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4 and 9.6 Hz), 7.71 (d, 1H, J=9.3 Hz), 7.65 (s, 1H), 4.01 (s, 3H); LCMS: ret. time: 26.94 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
36.23 mL
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

5-Nitrobenzofuran-2-carboxylic acid (10 g) was dissolved in methanol (200 mL) and chloroform (100 mL), and the mixture was cooled to 0° C. Under stirring conditions was bubbled HCl gas until the solution was saturated. The reaction mixture was stirred at room temperature overnight, and white solid was formed. The precipitate was collected by filtration to afford 9.5 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-nitrobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-nitrobenzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-nitrobenzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-nitrobenzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-nitrobenzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-nitrobenzofuran-2-carboxylate

Citations

For This Compound
5
Citations
MA Honey, AJ Blake, IB Campbell, BD Judkins… - Tetrahedron, 2009 - Elsevier
Transition-metal carbene X–H insertion reactions (X=N or O) have been employed in the simple conversion of anilines and phenols into indoles and benzofurans, respectively. Thus …
Number of citations: 40 www.sciencedirect.com
Y Wang, H Yuan, W Ye, SC Wright… - Journal of medicinal …, 2000 - ACS Publications
… Ethyl 5-nitroindole-2-carboxylate, 1, and methyl 5-nitrobenzofuran-2-carboxylate, 2, were reductively transformed to their corresponding amines 3 and 4, respectively, by hydrogenolysis …
Number of citations: 45 pubs.acs.org
DL Boger, W Yun, N Han - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
… tion of methyl 5-nitrobenzofuran-2-carboxylate (469 mg, 2.12 mmol) in 50 mL of EtOAc was treated with 10% Pd-C (235 mg, 0.5 wt equiv), placed under 1 atm of H2, and stirred at 25 C (…
Number of citations: 89 www.sciencedirect.com
W Yun - 1994 - search.proquest.com
… A solution of methyl 5-nitrobenzofuran-2-carboxylate (469 mg, 2.12 mmol) in 50 mL of EtOAc was treated with 10% Pd-C (235 mg, 0.5 wt equiv), placed under 1 atm of H2, and stirred at …
Number of citations: 3 search.proquest.com
Y Han, H Zhang, S Wang, B Li, K Xing… - Journal of Medicinal …, 2021 - ACS Publications
Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in maloney murine leukemia virus kinases (PIMs) are downstream enzymes of cell proliferation …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.